Slu-PP-332

Description

Structure

3D Structure

Properties

IUPAC Name |

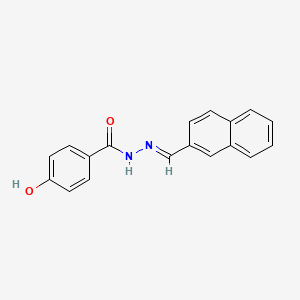

4-hydroxy-N-[(E)-naphthalen-2-ylmethylideneamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2/c21-17-9-7-15(8-10-17)18(22)20-19-12-13-5-6-14-3-1-2-4-16(14)11-13/h1-12,21H,(H,20,22)/b19-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNZIMBFHRXYRLL-XDHOZWIPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Exercise Mimetic Slu-PP-332: A Technical Guide to its Mechanism of Action in Skeletal Muscle

For Researchers, Scientists, and Drug Development Professionals

Abstract

Slu-PP-332 has emerged as a significant compound of interest in the field of metabolic research, acting as a potent "exercise mimetic." This synthetic small molecule functions as a pan-agonist of the Estrogen-Related Receptors (ERRs), with a notable preference for the ERRα isoform, a key regulator of cellular energy homeostasis. In skeletal muscle, this compound activates a transcriptional program that mirrors the effects of endurance exercise. This leads to enhanced mitochondrial biogenesis and function, a shift towards more oxidative muscle fiber types, and increased fatty acid oxidation. This technical guide provides an in-depth overview of the mechanism of action of this compound in skeletal muscle, compiling quantitative data from key studies, detailing experimental protocols, and visualizing the core signaling pathways.

Core Mechanism of Action: The PGC-1α/ERRα Axis

This compound exerts its effects in skeletal muscle primarily through the activation of the Estrogen-Related Receptor alpha (ERRα).[1] ERRs are orphan nuclear receptors that play a crucial role in the regulation of energy metabolism.[2] this compound binds to and activates ERRα, which then transcriptionally regulates a suite of genes involved in mitochondrial function and energy expenditure.[1][3]

A critical partner in this pathway is the Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), often referred to as the master regulator of mitochondrial biogenesis.[3] The activation of ERRα by this compound works in concert with PGC-1α to drive the expression of genes responsible for fatty acid oxidation and the Krebs cycle. This coordinated action leads to a significant enhancement of the oxidative capacity of skeletal muscle cells.

dot graph Slu_PP_332_Signaling_Pathway { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=8, height=4]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2];

Slu_PP_332 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERRa [label="ERRα", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PGC1a [label="PGC-1α", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=oval, style=dashed, color="#5F6368"]; Mitochondria [label="Mitochondria", shape=oval, style=dashed, color="#5F6368"]; Gene_Expression [label="Target Gene\nExpression", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; FAO [label="Fatty Acid\nOxidation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Mito_Biogenesis [label="Mitochondrial\nBiogenesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidative_Fibers [label="Oxidative Muscle\nFiber (Type IIa) ↑", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on skeletal muscle and related metabolic parameters.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Concentration | Result | Reference |

| ERRα Activation (EC50) | HEK293 | 98 nM | Potent activation | |

| ERRβ Activation (EC50) | HEK293 | 230 nM | Moderate activation | |

| ERRγ Activation (EC50) | HEK293 | 430 nM | Moderate activation | |

| Mitochondrial Respiration | C2C12 myoblasts | 10 µM | Increased | |

| Pdk4 Gene Expression | C2C12 myocytes | 0-5 µM | Increased expression |

Table 2: In Vivo Effects of this compound in Mouse Models

| Parameter | Mouse Model | Dosing Regimen | Result | Reference |

| Running Endurance (Time) | Normal-weight mice | 50 mg/kg, twice daily | 70% increase | |

| Running Endurance (Distance) | Normal-weight mice | 50 mg/kg, twice daily | 45% increase | |

| Fat Mass Gain | Diet-induced obese mice | 50 mg/kg, twice daily for 28 days | 10 times less than untreated | |

| Body Weight | Diet-induced obese mice | 50 mg/kg, twice daily for 28 days | 12% loss | |

| Oxidative Muscle Fibers (Type IIa) | C57BL/6J mice | 50 mg/kg, twice daily | Increased number | |

| Quadricep Mitochondrial DNA | C57BL/6J mice | 50 mg/kg, twice daily | Increased levels |

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the key experiments to determine the mechanism of action and efficacy of this compound.

In Vitro Studies with C2C12 Myocytes

-

Cell Culture and Differentiation: C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum once the cells reach confluence.

-

Gene Expression Analysis (RT-qPCR):

-

C2C12 myocytes are treated with this compound at various concentrations (e.g., 0-5 µM) for a specified duration (e.g., 24 hours).

-

Total RNA is extracted using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA is synthesized from the RNA template using a reverse transcription kit.

-

Quantitative PCR is performed using gene-specific primers for target genes (e.g., Pdk4, Cpt1b) and a housekeeping gene for normalization (e.g., Gapdh).

-

-

Mitochondrial Respiration Assay (Seahorse XF Analyzer):

-

C2C12 myoblasts are seeded in a Seahorse XF culture plate.

-

Cells are treated with this compound (e.g., 10 µM).

-

The oxygen consumption rate (OCR) is measured at baseline and after sequential injections of mitochondrial stressors: oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of rotenone/antimycin A (Complex I and III inhibitors).

-

This allows for the calculation of basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

-

In Vivo Studies in Mouse Models

-

Animal Models:

-

Normal-weight mice: C57BL/6J mice are often used to assess effects on exercise capacity.

-

Diet-induced obesity (DIO) mice: C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for several weeks to induce obesity and metabolic syndrome.

-

-

Drug Administration: this compound is typically dissolved in a vehicle solution (e.g., DMSO and corn oil) and administered via intraperitoneal (i.p.) injection. A common dosing regimen is 50 mg/kg of body weight, administered twice daily.

-

Endurance Testing:

-

Mice are acclimated to a motorized treadmill.

-

An exercise protocol with increasing speed and/or incline is used.

-

The total running time and distance until exhaustion are recorded.

-

-

Metabolic Phenotyping:

-

Body Composition: Body weight and fat mass are measured using techniques like Nuclear Magnetic Resonance (NMR).

-

Indirect Calorimetry: Mice are placed in metabolic cages (e.g., CLAMS) to measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and energy expenditure.

-

-

Skeletal Muscle Analysis:

-

Western Blotting:

-

Skeletal muscle tissue (e.g., quadriceps, gastrocnemius) is harvested and homogenized in lysis buffer.

-

Protein concentration is determined using a BCA assay.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., Myosin IIa, mitochondrial complex subunits).

-

A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection with an enhanced chemiluminescence (ECL) substrate.

-

-

Muscle Fiber Typing:

-

Muscle tissue is sectioned using a cryostat.

-

Immunohistochemistry is performed using antibodies specific for different myosin heavy chain isoforms (e.g., Type I, Type IIa, Type IIb).

-

The proportion of each fiber type is quantified by imaging.

-

-

Visualizing Experimental Workflows and Logical Relationships

Conclusion

This compound represents a promising pharmacological agent for mimicking the beneficial effects of exercise on skeletal muscle. Its mechanism of action, centered on the activation of the PGC-1α/ERRα axis, leads to significant improvements in mitochondrial function, fatty acid metabolism, and endurance. The data gathered from both in vitro and in vivo studies provide a strong foundation for its potential therapeutic application in metabolic diseases such as obesity and type 2 diabetes, as well as conditions associated with muscle atrophy and reduced physical capacity. Further research, including clinical trials, will be crucial to fully elucidate its safety and efficacy in humans. This technical guide serves as a comprehensive resource for researchers and drug development professionals working on this compound and other exercise mimetics.

References

The Exercise Mimetic Slu-PP-332: A Deep Dive into its Impact on Mitochondrial Biogenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Slu-PP-332 has emerged as a significant compound of interest in the field of metabolic research and therapeutic development. Identified as a potent synthetic agonist of the Estrogen-Related Receptor Alpha (ERRα), this compound functions as an "exercise mimetic," replicating many of the physiological and metabolic benefits of physical exertion at a cellular level. This technical guide provides a comprehensive overview of the current understanding of this compound's effect on mitochondrial biogenesis, a critical process for cellular energy homeostasis and overall metabolic health. We present a synthesis of the available quantitative data, detailed experimental protocols from key studies, and a visualization of the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of ERRα agonists in metabolic diseases, age-related decline, and performance enhancement.

Introduction

Mitochondrial dysfunction is a hallmark of numerous metabolic diseases, including obesity, type 2 diabetes, and age-related sarcopenia. Consequently, therapeutic strategies aimed at enhancing mitochondrial function and biogenesis are of paramount interest. Exercise is a well-established, potent stimulator of mitochondrial biogenesis, primarily through the activation of the PGC-1α/ERRα signaling axis. However, the therapeutic application of exercise can be limited in certain populations. This compound, a small molecule agonist of ERRα, offers a promising pharmacological approach to recapitulate the benefits of exercise by directly targeting a key regulator of mitochondrial metabolism.[1][2] This guide will delve into the molecular mechanisms and physiological effects of this compound, with a specific focus on its role in promoting the generation of new mitochondria.

Mechanism of Action: The ERRα-PGC-1α Axis

This compound exerts its effects by binding to and activating Estrogen-Related Receptor Alpha (ERRα), a nuclear receptor that plays a pivotal role in the regulation of cellular energy metabolism.[1] ERRα is a key transcriptional regulator of genes involved in mitochondrial biogenesis and oxidative phosphorylation. Upon activation by this compound, ERRα partners with the master regulator of mitochondrial biogenesis, Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), to drive the expression of a suite of genes responsible for mitochondrial function and fatty acid oxidation.[1]

The signaling cascade initiated by this compound can be summarized as follows:

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies on this compound, providing a clear overview of its effects on various markers of mitochondrial biogenesis and metabolic health.

Table 1: In Vitro Effects of this compound on C2C12 Myocytes

| Parameter | Cell Line | Treatment | Result | Reference |

| ERR Target Gene Expression (Pdk4) | C2C12 myoblasts | This compound (dose-dependent) | Significant increase in Pdk4 mRNA levels | Billon et al., 2023 |

| Mitochondrial Respiration | C2C12 myocytes | This compound | Enhanced mitochondrial respiration | Billon et al., 2023 |

| Mitochondrial Biogenesis | Proliferating C2C12 cells | This compound | Substantial induction of mitochondrial biogenesis (observed via MitoTracker Red staining) | Billon et al., 2023 |

Table 2: In Vivo Effects of this compound in Mouse Models

| Parameter | Animal Model | Treatment | Result | Reference |

| Mitochondrial DNA Content | Diet-induced obese mice | 50 mg/kg/day for 4 weeks | 2.5-fold increase in skeletal muscle | Review citing preclinical data |

| Fatty Acid Oxidation | Diet-induced obese mice | 50 mg/kg/day | 40% increase | Review citing preclinical data |

| Fat Mass | Diet-induced obese mice | 50 mg/kg/day for 4 weeks | 20% reduction | Review citing preclinical data |

| Fasting Glucose | Diet-induced obese mice | 50 mg/kg/day for 4 weeks | 30% reduction | Review citing preclinical data |

| Insulin Sensitivity | Diet-induced obese mice | 50 mg/kg/day for 4 weeks | 50% improvement | Review citing preclinical data |

| Mitochondrial Respiration | Aged rodents | 25 mg/kg/day | Restoration of renal and hepatic mitochondrial respiration | Review citing preclinical data |

| Oxidative Stress Markers | Aged rodents | 25 mg/kg/day | 40% reduction in malondialdehyde and 8-OHdG | Review citing preclinical data |

| Running Endurance (Duration) | Normal-weight mice | Not specified | 70% increase | News report on study |

| Running Endurance (Distance) | Normal-weight mice | Not specified | 45% increase | News report on study |

| Body Weight | Obese mice | Not specified | 12% loss | News report on study |

| Running Endurance (Distance) | Obese mice | Not specified | 50% increase | News report on study |

Detailed Experimental Protocols

This section provides a detailed overview of the methodologies employed in the key studies investigating the effects of this compound.

In Vitro Studies with C2C12 Myocytes

4.1.1. Cell Culture and Differentiation

-

Cell Line: C2C12 mouse myoblasts.

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Differentiation: To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium consisting of DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin. The differentiation medium is replaced every 24 hours.

4.1.2. This compound Treatment

-

This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

The stock solution is then diluted in the cell culture medium to achieve the desired final concentrations for treating the C2C12 cells. Control cells are treated with the vehicle (e.g., DMSO) at the same final concentration as the this compound treated cells.

4.1.3. Gene Expression Analysis (Quantitative Real-Time PCR)

-

RNA Extraction: Total RNA is extracted from treated and control C2C12 cells using a commercially available RNA extraction kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: The relative expression levels of target genes (e.g., Pdk4, Cpt1b, Ucp3) and a housekeeping gene (e.g., Gapdh) are quantified using a qPCR system with specific primers and a fluorescent dye (e.g., SYBR Green). The relative gene expression is calculated using the delta-delta Ct method.

4.1.4. Mitochondrial Respiration Assay (Seahorse XF Analyzer)

-

Cell Seeding: C2C12 myoblasts are seeded in a Seahorse XF cell culture microplate.

-

Treatment: Cells are treated with this compound or vehicle for a specified duration.

-

Assay Medium: The culture medium is replaced with a Seahorse XF assay medium, and the plate is incubated in a non-CO2 incubator.

-

Mitochondrial Stress Test: The oxygen consumption rate (OCR) is measured at baseline and after the sequential injection of mitochondrial inhibitors:

-

Oligomycin: Inhibits ATP synthase (Complex V), allowing for the measurement of ATP-linked respiration.

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.

-

Rotenone and Antimycin A: Inhibit Complex I and Complex III, respectively, shutting down mitochondrial respiration and allowing for the measurement of non-mitochondrial oxygen consumption.

-

-

Data Analysis: Key parameters of mitochondrial function, such as basal respiration, maximal respiration, and ATP production, are calculated from the OCR measurements.

4.1.5. Mitochondrial Biogenesis Staining (MitoTracker Red)

-

Treatment: C2C12 cells are treated with this compound or vehicle.

-

Staining: The cells are incubated with MitoTracker Red, a fluorescent dye that accumulates in mitochondria.

-

Imaging: The stained cells are visualized using fluorescence microscopy.

-

Quantification: The fluorescence intensity is quantified to assess the relative mitochondrial mass.

In Vivo Studies with Mouse Models

4.2.1. Diet-Induced Obese (DIO) Mouse Model

-

Animals: Male C57BL/6J mice are typically used.

-

Diet: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 12 weeks) to induce obesity and metabolic syndrome. A control group is fed a standard chow diet.

4.2.2. This compound Administration

-

Formulation: this compound is formulated in a vehicle suitable for intraperitoneal (i.p.) injection (e.g., a mixture of DMSO, Tween 80, and saline).

-

Dosing: Mice are administered this compound or vehicle via i.p. injection at a specified dose (e.g., 50 mg/kg) and frequency (e.g., twice daily) for the duration of the study (e.g., 28 days).

4.2.3. Metabolic Phenotyping

-

Body Weight and Composition: Body weight is monitored regularly. Body composition (fat mass and lean mass) is measured using techniques like nuclear magnetic resonance (NMR).

-

Glucose and Insulin Tolerance Tests (GTT and ITT):

-

GTT: After an overnight fast, mice are injected with a bolus of glucose, and blood glucose levels are measured at various time points to assess glucose clearance.

-

ITT: After a short fast, mice are injected with insulin, and blood glucose levels are monitored to assess insulin sensitivity.

-

-

Indirect Calorimetry: Mice are placed in metabolic cages (e.g., CLAMS) to measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and energy expenditure.

4.2.4. Tissue Analysis

-

Gene Expression: At the end of the study, tissues such as skeletal muscle, liver, and adipose tissue are collected for gene expression analysis by qPCR as described in the in vitro protocol.

-

Mitochondrial DNA Content: Total DNA is extracted from tissues, and the relative amount of mitochondrial DNA to nuclear DNA is quantified by qPCR using primers specific for a mitochondrial gene (e.g., Cox1) and a nuclear gene (e.g., Ndufv1).

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for the in vitro and in vivo experiments described above.

References

The Pharmacological Profile of Slu-PP-332: An Exercise Mimetic Targeting Metabolic Disease

A Technical Guide for Researchers and Drug Development Professionals

Slu-PP-332 is a synthetic small molecule that has garnered significant attention within the scientific community for its potential as an "exercise mimetic".[1] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used to elucidate its effects. The information is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for metabolic disorders.

Core Pharmacological Properties

This compound is a potent, non-selective agonist of the estrogen-related receptors (ERRs), a family of orphan nuclear receptors that play a critical role in the regulation of cellular energy homeostasis.[2][3] It displays the strongest activity at ERRα, followed by ERRβ and ERRγ.[4][5] By activating these receptors, this compound initiates a cascade of transcriptional events that mimic the physiological adaptations seen with aerobic exercise. This includes enhanced mitochondrial biogenesis, increased fatty acid oxidation, and improved glucose metabolism.

Quantitative Efficacy Data

The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Receptor Activation

| Receptor Isoform | EC50 (nM) |

| ERRα | 98 |

| ERRβ | 230 |

| ERRγ | 430 |

Table 2: In Vivo Efficacy in Murine Models of Obesity

| Parameter | Dosage | Duration | Model | Key Findings |

| Fat Mass | 50 mg/kg (i.p., twice daily) | 28 days | Diet-Induced Obese (DIO) Mice | 10-fold less fat gain compared to untreated mice. |

| Body Weight | 50 mg/kg (i.p., twice daily) | 28 days | DIO Mice | 12% loss of body weight. |

| Running Endurance | Not specified | Not specified | Normal-weight mice | 70% longer running time and 45% further distance. |

| Fatty Acid Oxidation | 50 mg/kg/day | 28 days | DIO Mice | 40% increase in fatty acid oxidation. |

| Mitochondrial DNA | Not specified | Not specified | Preclinical models | 2.5-fold increase in skeletal muscle mitochondrial DNA content. |

| Fasting Glucose | 50 mg/kg/day | 4 weeks | DIO Mice | 30% reduction in fasting glucose. |

| Insulin Sensitivity | 50 mg/kg/day | 4 weeks | DIO Mice | 50% improvement in insulin sensitivity. |

Mechanism of Action: Signaling Pathways

This compound exerts its effects by binding to the ligand-binding domain of ERRα, which stabilizes the receptor in its active conformation. This leads to the recruitment of coactivators, most notably the peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α). The this compound/ERRα/PGC-1α complex then binds to ERR response elements on the DNA, upregulating the expression of a suite of genes involved in energy metabolism.

The diagram below illustrates the primary signaling pathway activated by this compound.

Caption: this compound signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro: C2C12 Myocyte Respiration Assay

This protocol is designed to assess the effect of this compound on mitochondrial respiration in a skeletal muscle cell line.

-

Cell Culture: C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Differentiation: To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum once the cells reach 80-90% confluency. The cells are allowed to differentiate for 4-6 days.

-

Treatment: Differentiated C2C12 myotubes are treated with varying concentrations of this compound (e.g., 0-5 µM) or vehicle control (DMSO) for 24 hours.

-

Respirometry: Oxygen consumption rates (OCR) are measured using a Seahorse XF Analyzer. Basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration are determined by the sequential injection of oligomycin, FCCP, and a mixture of rotenone and antimycin A.

-

Data Analysis: OCR values are normalized to total protein content per well. Statistical analysis is performed to compare the effects of different this compound concentrations to the vehicle control.

In Vivo: Murine Model of Diet-Induced Obesity

This protocol outlines the methodology for evaluating the in vivo efficacy of this compound in a diet-induced obesity mouse model.

-

Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for a period of 8-12 weeks to induce obesity and insulin resistance.

-

Treatment Administration: Obese mice are randomly assigned to treatment groups and administered this compound (e.g., 50 mg/kg) or vehicle control via intraperitoneal (i.p.) injection twice daily for 28 days.

-

Metabolic Monitoring: Body weight and food intake are monitored regularly. Body composition (fat mass and lean mass) is assessed using techniques such as dual-energy X-ray absorptiometry (DEXA) or magnetic resonance imaging (MRI).

-

Glucose Homeostasis: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to evaluate insulin sensitivity and glucose metabolism.

-

Tissue Analysis: At the end of the study, tissues such as skeletal muscle, liver, and adipose tissue are collected for further analysis, including gene expression (e.g., qPCR for ERR target genes like Pdk4) and protein expression (e.g., Western blotting for mitochondrial proteins).

-

Data Analysis: Statistical comparisons are made between the this compound treated group and the vehicle control group for all measured parameters.

The workflow for a typical in vivo study is depicted below.

Caption: In vivo experimental workflow.

Conclusion

This compound represents a promising pharmacological tool for the study of metabolic regulation and a potential therapeutic lead for the treatment of obesity, type 2 diabetes, and other metabolic disorders. Its ability to mimic the beneficial effects of exercise at a molecular level opens up new avenues for intervention in conditions where physical activity is limited or insufficient. Further research is warranted to fully elucidate its long-term safety and efficacy in preclinical and eventually, clinical settings.

References

Investigating the Downstream Targets of Slu-PP-332: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Slu-PP-332 is a synthetic small molecule that has garnered significant interest as a potent, non-selective agonist of the Estrogen-Related Receptors (ERRs), with the highest affinity for ERRα.[1][2][3] Functioning as an "exercise mimetic," this compound activates key metabolic pathways, primarily through the recruitment of the transcriptional coactivator PGC-1α.[4] This activation leads to a cascade of downstream effects, including the modulation of genes involved in mitochondrial biogenesis, fatty acid oxidation, and glucose metabolism. This technical guide provides a comprehensive overview of the known downstream targets of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

Mechanism of Action and Key Downstream Signaling

This compound exerts its effects by binding to and activating the Estrogen-Related Receptors (ERRs), which are orphan nuclear receptors.[5] It displays the most potent agonism towards ERRα, with an EC50 of 98 nM. Upon activation, ERRα recruits coactivators, most notably the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). This complex then binds to ERR response elements (ERREs) on the promoters of target genes, initiating their transcription.

The primary downstream consequences of this compound-mediated ERRα activation include:

-

Enhanced Mitochondrial Biogenesis and Function: this compound promotes the formation of new mitochondria and improves the function of existing ones. This is evidenced by increased mitochondrial DNA (mtDNA) content and enhanced cellular respiration.

-

Increased Fatty Acid Oxidation: The compound stimulates the breakdown of fatty acids for energy production, a key aspect of its exercise-mimetic properties.

-

Modulation of Glucose Metabolism: this compound influences glucose uptake and utilization in tissues like skeletal muscle.

-

Shift in Muscle Fiber Type: Treatment with this compound has been shown to increase the proportion of oxidative muscle fibers (Type IIa).

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data regarding the activity and effects of this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor | EC50 (nM) |

| ERRα | 98 |

| ERRβ | 230 |

| ERRγ | 430 |

Table 2: In Vitro and In Vivo Effects of this compound

| Parameter | Effect | Model System | Dosage | Reference |

| Mitochondrial Respiration | Increased | C2C12 myoblasts | 10 µM | |

| Fatty Acid Oxidation | Increased | Mice | 50 mg/kg, twice daily | |

| Mitochondrial DNA Content | Increased | Mouse quadriceps | 50 mg/kg, twice daily | |

| Oxidative Muscle Fibers | Increased | Mouse quadriceps | 50 mg/kg, twice daily | |

| Fat Mass | Decreased | Obese mice | 50 mg/kg, twice daily | |

| Blood Glucose | Reduced in glucose tolerance test | Obese mice | 50 mg/kg, twice daily |

Table 3: Known Downstream Gene Targets of this compound

| Gene | Function | Effect of this compound |

| Pdk4 (Pyruvate Dehydrogenase Kinase 4) | Inhibits glucose oxidation | Upregulated |

| Cpt1b (Carnitine Palmitoyltransferase 1B) | Rate-limiting enzyme in fatty acid oxidation | Upregulated |

| Cox4i1 (Cytochrome c oxidase subunit 4I1) | Component of the mitochondrial respiratory chain | Upregulated |

| Ddit4 (DNA Damage Inducible Transcript 4) | Regulator of aerobic exercise genetic program | Upregulated |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the downstream targets of this compound.

ERRα Reporter Gene Assay

This assay is used to determine the potency of this compound in activating ERRα.

Materials:

-

HEK293 cells stably co-transfected with a Gal4-ERRα LBD fusion protein and a Gal4-responsive luciferase reporter gene.

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

-

This compound stock solution in DMSO.

-

Luciferase assay reagent.

-

96-well cell culture plates.

-

Luminometer.

Protocol:

-

Seed the HEK293 reporter cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in DMEM.

-

Remove the culture medium from the cells and replace it with the this compound dilutions. Include a vehicle control (DMSO).

-

Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Plot the luminescence values against the this compound concentration to determine the EC50.

Mitochondrial Respiration Assay in C2C12 Myotubes

This assay measures the effect of this compound on cellular oxygen consumption, an indicator of mitochondrial function.

Materials:

-

C2C12 myoblasts.

-

DMEM with 10% FBS (growth medium) and 2% horse serum (differentiation medium).

-

This compound stock solution in DMSO.

-

Seahorse XF Analyzer and cell culture microplates.

-

Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A).

Protocol:

-

Seed C2C12 myoblasts in a Seahorse XF cell culture microplate and differentiate them into myotubes by switching to differentiation medium for 4-6 days.

-

Treat the myotubes with the desired concentration of this compound or vehicle for the specified duration.

-

One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate at 37°C in a non-CO2 incubator.

-

Perform the Seahorse XF Cell Mito Stress Test according to the manufacturer's protocol. This involves sequential injections of oligomycin, FCCP, and rotenone/antimycin A to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

Analyze the data using the Seahorse Wave software.

Western Blotting for Downstream Target Proteins

This technique is used to quantify the expression levels of proteins downstream of this compound signaling.

Materials:

-

C2C12 myotubes or tissue lysates from this compound-treated animals.

-

RIPA buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibodies against PDK4, CPT1B, COX4I1, and a loading control (e.g., GAPDH or β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Lyse cells or tissues in RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature protein samples and load equal amounts onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control.

Visualizing the Downstream Effects of this compound

The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.

Caption: this compound signaling pathway.

Caption: General experimental workflow.

Conclusion

This compound represents a promising therapeutic candidate for metabolic disorders due to its ability to mimic the beneficial effects of exercise at a molecular level. Its primary mechanism of action through the ERRα/PGC-1α signaling axis leads to a wide range of downstream effects that collectively enhance mitochondrial function and improve metabolic homeostasis. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and its downstream targets. Further research is warranted to fully elucidate the complete spectrum of its molecular targets and to translate these preclinical findings into clinical applications.

References

- 1. Regulation of PPARγ coactivator 1α (PGC-1α) signaling by an estrogen-related receptor α (ERRα) ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Synthetic ERR Agonist Alleviates Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Estrogen-Related Receptor α Inverse Agonist XCT 790 Is a Nanomolar Mitochondrial Uncoupler - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physiologically Relevant Estrogen Receptor Alpha Pathway Reporters for Single-Cell Imaging-Based Carcinogenic Hazard Assessment of Estrogenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Estrogen-Related Receptor Agonism Reverses Mitochondrial Dysfunction and Inflammation in the Aging Kidney - PMC [pmc.ncbi.nlm.nih.gov]

The Exercise Mimetic Slu-PP-332: A Deep Dive into its Impact on Metabolic Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

Slu-PP-332, a synthetic small molecule, has emerged as a potent agonist of the Estrogen-Related Receptors (ERRs), with a particular affinity for the ERRα isoform.[1] Functioning as an "exercise mimetic," this compound simulates the physiological effects of physical endurance training by modulating the expression of a wide array of metabolic genes.[2] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of this compound, its quantifiable impact on metabolic parameters, and detailed protocols for key experimental procedures to facilitate further research in this promising area of metabolic disease therapeutics.

Introduction

The rising prevalence of metabolic disorders such as obesity and type 2 diabetes has spurred the search for novel therapeutic agents that can replicate the beneficial effects of exercise. This compound is a frontrunner in this new class of molecules known as exercise mimetics.[3] It activates ERRα, a key regulator of cellular energy homeostasis, to drive a transcriptional program that enhances mitochondrial biogenesis, increases fatty acid oxidation, and improves insulin sensitivity.[4][5] Preclinical studies in murine models have demonstrated significant improvements in metabolic health, including reduced adiposity and enhanced exercise capacity, without altering food intake. This document serves as a technical resource for researchers aiming to investigate and harness the therapeutic potential of this compound.

Mechanism of Action: The ERRα-PGC-1α Signaling Axis

This compound exerts its effects primarily through the activation of Estrogen-Related Receptor Alpha (ERRα), an orphan nuclear receptor. This activation initiates a signaling cascade that centrally involves the recruitment of the transcriptional coactivator Peroxisome Proliferator-Activated Receptor-gamma Coactivator-1 alpha (PGC-1α). The this compound-activated ERRα, in concert with PGC-1α, binds to specific response elements in the promoter regions of target genes, thereby upregulating their transcription.

This signaling pathway leads to a coordinated increase in the expression of genes involved in multiple metabolic processes, including:

-

Mitochondrial Biogenesis: Increased formation of new mitochondria.

-

Fatty Acid Oxidation: Enhanced breakdown of fatty acids for energy production.

-

Oxidative Phosphorylation: Increased efficiency of cellular respiration and ATP production.

Key downstream target genes that are upregulated by the this compound/ERRα/PGC-1α axis include Pyruvate dehydrogenase kinase 4 (Pdk4), DNA damage-inducible transcript 4 (Ddit4), and Solute carrier family 25 member 25 (Slc25a25).

This compound signaling pathway.

Quantitative Data on Metabolic Effects

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Receptor | EC50 (nM) | Cell Line | Reference |

| Agonist Activity | ERRα | 98 | HEK293 | |

| Agonist Activity | ERRβ | 230 | HEK293 | |

| Agonist Activity | ERRγ | 430 | HEK293 |

Table 2: In Vivo Effects of this compound in Murine Models

| Parameter | Mouse Model | Treatment Details | Result | Reference |

| Body Weight | Diet-Induced Obese Mice | 50 mg/kg, twice daily for 1 month | 12% reduction | |

| Fat Mass | Diet-Induced Obese Mice | 50 mg/kg, twice daily for 1 month | Gained 10 times less fat than control | |

| Running Endurance (Distance) | Normal Weight Mice | - | 45% increase | |

| Running Endurance (Time) | Normal Weight Mice | - | 70% increase | |

| Gene Expression (Ddit4) | Sedentary Mice | - | Induced | |

| Gene Expression (Slc25a25) | Sedentary Mice | - | Induced | |

| Gene Expression (Pdk4) | C2C12 myoblasts | - | Increased |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Cell Culture and Treatment

4.1.1. C2C12 Myoblast Culture and Differentiation

-

Cell Line: C2C12 mouse myoblasts.

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells when they reach 70-80% confluency to prevent spontaneous differentiation.

-

Differentiation: To induce differentiation into myotubes, replace the growth medium with differentiation medium (DMEM with 2% horse serum and 1% Penicillin-Streptomycin) once the cells reach 100% confluency.

-

This compound Treatment: Treat differentiated C2C12 myotubes with the desired concentration of this compound (dissolved in a suitable solvent like DMSO) for the specified duration as per the experimental design.

4.1.2. HEK293 Cell Culture for Reporter Assays

-

Cell Line: Human Embryonic Kidney (HEK293) cells.

-

Growth Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells when they reach 80-90% confluency.

Luciferase Reporter Gene Assay for ERRα Activity

This assay quantifies the ability of this compound to activate ERRα.

-

Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well.

-

Transfection: Co-transfect the cells with an ERRα expression vector and a luciferase reporter plasmid containing ERR response elements. Use a suitable transfection reagent according to the manufacturer's protocol.

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for an additional 24 hours.

-

Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer and a commercially available luciferase assay kit.

-

Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for measuring the expression of this compound target genes in C2C12 cells or mouse tissue.

-

RNA Extraction: Isolate total RNA from cells or tissues using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and gene-specific primers.

-

Primer Sequences (Mouse):

-

Pdk4 Forward: 5'-GTCGAGCATCAAGAAAACCGTCC-3'

-

Pdk4 Reverse: 5'-GCGGTCAGTAATCCTCAGAGGA-3'

-

Ddit4: (Sequences to be obtained from relevant literature or designed using primer design software)

-

Slc25a25: (Sequences to be obtained from relevant literature or designed using primer design software)

-

Myh6: (Sequences to be obtained from relevant literature or designed using primer design software)

-

Housekeeping Gene (e.g., Gapdh, Actb): Use validated primers for a stable housekeeping gene for normalization.

-

-

qPCR Cycling Conditions (Example):

-

Initial Denaturation: 95°C for 10 minutes

-

40 Cycles:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

Melt Curve Analysis

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

In Vivo Murine Studies

4.4.1. Animal Models and this compound Administration

-

Animal Models: C57BL/6J mice are commonly used for studies on diet-induced obesity and metabolic syndrome.

-

Housing: House mice in a temperature and light-controlled environment with ad libitum access to food and water, unless otherwise specified by the experimental protocol.

-

This compound Administration: this compound is typically administered via intraperitoneal (i.p.) injection at a dosage of 25-50 mg/kg, twice daily. The vehicle control is often a mixture of DMSO, Tween 80, and saline.

4.4.2. Comprehensive Laboratory Animal Monitoring System (CLAMS)

-

Acclimation: Acclimate mice to the metabolic cages for at least 24 hours before data collection.

-

Measurements: The CLAMS system continuously monitors oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), food and water intake, and ambulatory activity.

-

Data Collection: Collect data over a defined period (e.g., 24-48 hours) to assess the impact of this compound on energy expenditure and substrate utilization.

4.4.3. Exercise Endurance Test

-

Apparatus: Use a motorized treadmill designed for rodents.

-

Acclimation: Acclimate the mice to the treadmill for several days before the test, with short running sessions at a low speed.

-

Test Protocol:

-

Start the treadmill at a low speed (e.g., 10 m/min).

-

Gradually increase the speed (e.g., by 2 m/min every 2 minutes) until the mice reach exhaustion.

-

Exhaustion is typically defined as the inability of the mouse to remain on the treadmill belt despite gentle prodding for a set period (e.g., 10 seconds).

-

-

Data Recorded: Record the total running time and distance for each mouse.

Experimental workflow for this compound studies.

Conclusion

This compound represents a significant advancement in the field of metabolic research, offering a powerful tool to dissect the molecular pathways regulated by ERRα and to explore novel therapeutic strategies for metabolic diseases. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to build upon, fostering further investigation into the promising effects of this exercise mimetic. As research progresses, a deeper understanding of the long-term efficacy and safety of this compound will be crucial for its potential translation into clinical practice.

References

- 1. abeomics.com [abeomics.com]

- 2. revolutionhealth.org [revolutionhealth.org]

- 3. Exercise-mimicking drug sheds weight, boosts muscle activity in mice News | University of Florida [news.ufl.edu]

- 4. A Synthetic ERR Agonist Alleviates Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. profiles.wustl.edu [profiles.wustl.edu]

The Exercise Mimetic Slu-PP-332: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Slu-PP-332 has emerged as a significant research compound, demonstrating potential as an "exercise mimetic" with therapeutic implications for metabolic diseases. This synthetic small molecule acts as a potent pan-agonist of the Estrogen-Related Receptors (ERRs), with a notable preference for ERRα. Its ability to activate transcriptional programs typically associated with endurance exercise has positioned it as a compelling candidate for further investigation in the context of obesity, type 2 diabetes, and age-related muscle decline. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and a summary of key quantitative data.

Introduction

The rising prevalence of metabolic disorders has spurred the search for novel therapeutic agents that can replicate the beneficial effects of physical exercise. This compound, a synthetic small molecule, was identified as a potent activator of the Estrogen-Related Receptors (ERRs), a family of orphan nuclear receptors that play a critical role in regulating cellular energy metabolism.[1][2] Developed at Saint Louis University, this compound has been shown to mimic the physiological and metabolic adaptations of endurance exercise, such as increased mitochondrial biogenesis, enhanced fatty acid oxidation, and improved insulin sensitivity.[3][4] This document serves as a technical resource for researchers, providing in-depth information on the preclinical evaluation of this compound.

Discovery and Mechanism of Action

This compound was developed through a focused effort to create novel modulators of ERRs.[5] It is a non-selective agonist for the three ERR isoforms (α, β, and γ), exhibiting the highest potency for ERRα. The activation of ERRα by this compound is central to its function as an exercise mimetic. ERRα is a key transcriptional regulator of genes involved in mitochondrial biogenesis and oxidative metabolism. Upon activation by this compound, ERRα partners with the transcriptional coactivator PGC-1α to stimulate the expression of a suite of genes that enhance cellular respiratory capacity and fatty acid utilization.

Signaling Pathway

The core mechanism of this compound involves the activation of the ERRα/PGC-1α signaling axis. This pathway is a master regulator of mitochondrial function and energy homeostasis.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

| Parameter | ERRα | ERRβ | ERRγ | Reference |

| EC50 (nM) | 98 | 230 | 430 |

| Animal Model | Dosage | Treatment Duration | Key Findings | Reference |

| Diet-induced obese mice | 50 mg/kg/day (i.p.) | 4 weeks | 20% reduction in fat mass, 30% reduction in fasting glucose, 50% improvement in insulin sensitivity. | |

| Aged rodents | 25 mg/kg/day (i.p.) | Not specified | 40% reduction in oxidative stress markers in kidney and liver. | |

| Normal weight mice | 50 mg/kg, twice daily (i.p.) | 28 days | Increased running endurance, increased oxidative muscle fibers. | |

| Diet-induced obese mice | 50 mg/kg, twice daily (i.p.) | 28 days | Decreased body weight and fat mass, reduced blood lipids. | |

| ob/ob mice | 50 mg/kg, twice daily (i.p.) | 12 days | Reduced obesity and improved insulin sensitivity. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell-Based Reporter Gene Assay

This protocol is designed to assess the agonist activity of this compound on the ERR isoforms.

Methodology:

-

Cell Culture: Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Transfection: Seed cells in 96-well plates. Co-transfect each well with an expression vector for the desired ERR isoform (ERRα, ERRβ, or ERRγ) and a luciferase reporter plasmid containing ERR response elements upstream of the luciferase gene. Use a suitable transfection reagent according to the manufacturer's protocol.

-

Treatment: After 24 hours of transfection, replace the medium with fresh medium containing varying concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for an additional 24 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. Plot the dose-response curve and calculate the EC50 value using non-linear regression analysis.

In Vivo Study in Diet-Induced Obese (DIO) Mice

This protocol outlines the methodology for evaluating the effects of this compound on metabolic parameters in a mouse model of obesity.

Methodology:

-

Animal Model: Use male C57BL/6J mice. Induce obesity by feeding a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 8-12 weeks) until a significant increase in body weight and fat mass is observed compared to mice on a standard chow diet.

-

Acclimatization and Grouping: Acclimatize the DIO mice to the experimental conditions for at least one week. Randomly assign mice to treatment and vehicle control groups.

-

Drug Administration: Administer this compound or vehicle control via intraperitoneal (i.p.) injection at a specified dose (e.g., 50 mg/kg) and frequency (e.g., twice daily) for the duration of the study (e.g., 28 days).

-

Monitoring: Monitor body weight, food intake, and water consumption regularly throughout the study.

-

Metabolic Phenotyping:

-

Glucose Tolerance Test (GTT): Perform a GTT at the end of the treatment period. After an overnight fast, administer a glucose bolus (e.g., 2 g/kg) via i.p. injection and measure blood glucose levels at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).

-

Body Composition Analysis: Determine fat mass and lean mass using techniques such as dual-energy X-ray absorptiometry (DEXA) or quantitative magnetic resonance (qMR).

-

-

Tissue Collection and Analysis: At the end of the study, euthanize the mice and collect tissues (e.g., skeletal muscle, liver, adipose tissue) for further analysis, such as gene expression analysis (qPCR) for ERRα target genes or western blotting for protein expression.

Treadmill Endurance Test

This protocol is used to assess the effect of this compound on physical endurance in mice.

Methodology:

-

Acclimatization: Acclimatize mice to the treadmill apparatus for several days before the test. This typically involves placing the mice on the stationary treadmill for a short period and then running them at a low speed for a few minutes.

-

Testing Protocol:

-

Set the treadmill to a specific incline (e.g., 10 degrees).

-

Start the test at a low speed (e.g., 10 m/min) and gradually increase the speed at set intervals (e.g., increase by 2 m/min every 2 minutes).

-

Continue the test until the mouse reaches the point of exhaustion, which is typically defined as the inability to remain on the treadmill belt despite gentle encouragement (e.g., a mild electrical stimulus at the rear of the treadmill).

-

-

Data Collection: Record the total running time and distance for each mouse.

-

Data Analysis: Compare the mean running time and distance between the this compound treated group and the vehicle control group using appropriate statistical tests (e.g., t-test).

Conclusion

This compound represents a promising pharmacological tool for dissecting the roles of ERRs in metabolic regulation and holds potential as a therapeutic agent for metabolic diseases. Its ability to mimic the beneficial effects of exercise by activating the ERRα/PGC-1α signaling pathway provides a strong rationale for its continued investigation. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to explore the multifaceted activities of this intriguing molecule. Further studies are warranted to fully elucidate its long-term efficacy and safety profile in preclinical models, which will be crucial for its potential translation to clinical applications.

References

Slu-PP-332: A Novel Synthetic ERR Agonist with Therapeutic Potential for Metabolic Syndrome

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Metabolic syndrome, a constellation of conditions including obesity, insulin resistance, dyslipidemia, and hypertension, represents a significant and growing global health challenge. Slu-PP-332, a synthetic small molecule, has emerged as a promising therapeutic candidate for metabolic syndrome. It acts as a pan-agonist of the Estrogen-Related Receptors (ERRα, ERRβ, and ERRγ) with a preferential affinity for ERRα. As an "exercise mimetic," this compound activates metabolic pathways typically associated with physical endurance, leading to enhanced energy expenditure, increased fatty acid oxidation, and improved glucose homeostasis in preclinical models. This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, preclinical efficacy data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Introduction

The prevalence of metabolic syndrome and its associated comorbidities, such as type 2 diabetes and cardiovascular disease, underscores the urgent need for innovative therapeutic strategies.[1][2][3] Physical exercise is a cornerstone of managing metabolic syndrome; however, adherence is often limited.[1][3] Pharmacological agents that can mimic the beneficial effects of exercise, so-called "exercise mimetics," represent a promising therapeutic avenue. This compound is a novel synthetic molecule that functions as an agonist for the Estrogen-Related Receptors (ERRs), a family of orphan nuclear receptors that are key regulators of cellular energy metabolism. By activating ERRs, particularly ERRα, this compound initiates a transcriptional program that mirrors the effects of endurance exercise, thereby improving multiple facets of metabolic health. This document serves as a technical resource for researchers and drug development professionals, summarizing the key preclinical findings and methodologies related to this compound's potential in treating metabolic syndrome.

Mechanism of Action

This compound is a pan-agonist of the Estrogen-Related Receptors, with preferential activity towards ERRα. ERRs are transcription factors that play a critical role in regulating genes involved in mitochondrial biogenesis, fatty acid oxidation, and oxidative phosphorylation. The primary mechanism of this compound involves the activation of ERRα, which then recruits co-activators, most notably the Peroxisome Proliferator-Activated Receptor-gamma Coactivator-1 alpha (PGC-1α). This complex then binds to ERR response elements on the promoters of target genes, upregulating their expression.

Key downstream targets of the this compound/ERRα/PGC-1α signaling axis include:

-

Carnitine Palmitoyltransferase 1B (CPT1B): A rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation.

-

Pyruvate Dehydrogenase Kinase 4 (PDK4): An enzyme that inhibits the conversion of pyruvate to acetyl-CoA, thereby promoting a shift from glucose to fatty acid oxidation for energy production.

-

Upregulation of genes involved in the Tricarboxylic Acid (TCA) cycle and Oxidative Phosphorylation (OXPHOS): This leads to enhanced mitochondrial respiration and ATP production.

This compound also demonstrates activity at ERRβ and ERRγ, although with lower potency. While ERRα activation is central to its effects on skeletal muscle and fatty acid oxidation, the role of ERRγ in the liver, particularly in regulating gluconeogenesis, is also of note. This compound's preference for ERRα over ERRγ may be advantageous in avoiding potential side effects related to increased hepatic glucose production.

Signaling Pathway of this compound in Metabolic Regulation

Caption: this compound signaling pathway in metabolic regulation.

Preclinical Efficacy Data

Preclinical studies in mouse models of obesity and metabolic syndrome have demonstrated the significant therapeutic potential of this compound. The quantitative data from these studies are summarized in the tables below.

Table 1: In Vitro Activity of this compound

| Receptor | EC50 (nM) |

| ERRα | 98 |

| ERRβ | 230 |

| ERRγ | 430 |

Table 2: Effects of this compound in Diet-Induced Obese (DIO) Mice

| Parameter | Treatment Group | Result | Reference |

| Fat Mass | This compound (50 mg/kg/day for 4 weeks) | ↓ 20% | |

| Fasting Glucose | This compound (50 mg/kg/day for 4 weeks) | ↓ 30% | |

| Insulin Sensitivity | This compound (50 mg/kg/day for 4 weeks) | ↑ 50% | |

| Fatty Acid Oxidation | This compound (50 mg/kg/day) | ↑ 40% | |

| Hepatic Steatosis | This compound | Ameliorated | |

| White Adipose Tissue | This compound (28 days) | Reduction | |

| Fasting Insulin | This compound | Lower | |

| Glucose Tolerance | This compound | Improved |

Table 3: Effects of this compound in ob/ob Mice

| Parameter | Treatment Group | Result | Reference |

| Fat Mass | This compound | ↓ | |

| Liver Weight | This compound | ↓ | |

| Energy Expenditure | This compound | ↑ | |

| Fatty Acid Oxidation | This compound | ↑ |

Table 4: Effects of this compound on Exercise Performance and Muscle Physiology in Mice

| Parameter | Treatment Group | Result | Reference |

| Running Endurance | This compound | Increased | |

| Mitochondrial DNA Content (Skeletal Muscle) | This compound | ↑ 2.5-fold | |

| Oxidative Muscle Fibers | This compound | Shift toward | |

| Capillary Density in Muscle | This compound | Enhanced |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Animal Models and this compound Administration

-

Animal Models:

-

Diet-Induced Obese (DIO) Mice: C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 10-12 weeks) to induce obesity and insulin resistance.

-

ob/ob Mice: Genetically obese mice with a mutation in the leptin gene, leading to hyperphagia and obesity.

-

-

This compound Administration:

-

Dose: Typically 25-50 mg/kg body weight.

-

Route of Administration: Intraperitoneal (i.p.) injection.

-

Frequency: Once or twice daily.

-

Duration: Ranging from 12 days to 28 days.

-

In Vivo Metabolic Phenotyping

-

Fasting: Mice are fasted for 4-6 hours with free access to water.

-

Baseline Blood Glucose: A baseline blood sample is collected from the tail vein, and blood glucose is measured using a glucometer.

-

Glucose Administration: A bolus of glucose (1-2 g/kg body weight) is administered either orally (OGTT) via gavage or via intraperitoneal injection (IPGTT).

-

Blood Glucose Monitoring: Blood glucose levels are measured at specified time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

-

Fasting: Mice are fasted for 4-6 hours with free access to water.

-

Baseline Blood Glucose: A baseline blood sample is collected, and blood glucose is measured.

-

Insulin Administration: A bolus of human insulin (e.g., 0.75-1.0 U/kg body weight) is administered via intraperitoneal injection.

-

Blood Glucose Monitoring: Blood glucose levels are measured at specified time points post-insulin injection (e.g., 15, 30, 45, and 60 minutes).

-

Data Analysis: The rate of glucose disappearance is calculated to assess insulin sensitivity.

-

Acclimation: Mice are individually housed in metabolic cages for a period of acclimation (e.g., 24 hours).

-

Data Collection: Oxygen consumption (VO2) and carbon dioxide production (VCO2) are measured continuously over a set period (e.g., 24-48 hours) using an open-circuit indirect calorimetry system.

-

Data Analysis:

-

Respiratory Exchange Ratio (RER): Calculated as VCO2/VO2 to determine the primary fuel source (RER ≈ 0.7 for fat, RER ≈ 1.0 for carbohydrates).

-

Energy Expenditure: Calculated from VO2 and RER values.

-

-

Animal Preparation: Mice are fasted overnight.

-

Isotope Administration: A radiolabeled fatty acid, such as [1-14C]palmitic acid, complexed to bovine serum albumin (BSA) is administered via intraperitoneal or intravenous injection.

-

Metabolic Trapping: Expired 14CO2 is trapped over a specified period using a trapping solution (e.g., NaOH).

-

Sample Analysis: The radioactivity in the trapping solution is measured by liquid scintillation counting to quantify the rate of fatty acid oxidation.

-

Tissue-Specific Oxidation: At the end of the experiment, tissues can be harvested to measure the incorporation of the radiolabel into acid-soluble metabolites.

In Vitro and Ex Vivo Assays

-

Cell Culture: C2C12 myoblasts are cultured and differentiated into myotubes.

-

This compound Treatment: Differentiated myotubes are treated with this compound or vehicle for a specified duration (e.g., 24 hours).

-

Mitochondrial Stress Test: Oxygen consumption rate (OCR) is measured using a Seahorse XF Analyzer. Basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration are determined by the sequential injection of oligomycin, FCCP, and a mixture of rotenone and antimycin A.

-

Tissue/Cell Lysis and RNA Extraction: Tissues (e.g., skeletal muscle, liver, adipose tissue) or cells are homogenized, and total RNA is extracted.

-

Reverse Transcription: RNA is reverse transcribed into cDNA.

-

Quantitative PCR (qPCR): The expression levels of target genes (e.g., Pdk4, Cpt1b) are quantified by qPCR using specific primers.

-

Protein Extraction: Tissues or cells are lysed in RIPA buffer with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., ERRα, PGC-1α, phosphorylated AMPK), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Tissue Fixation: Adipose tissue is fixed in 10% neutral buffered formalin.

-

Processing and Embedding: Tissues are dehydrated and embedded in paraffin.

-

Sectioning: 5 µm sections are cut and mounted on slides.

-

Staining: Sections are stained with Hematoxylin and Eosin (H&E) to visualize adipocyte size and morphology.

-

Imaging and Analysis: Images are captured using a microscope, and adipocyte size can be quantified using image analysis software.

Experimental Workflow for Preclinical Evaluation of this compound

Caption: Preclinical evaluation workflow for this compound.

Safety and Toxicology

Preclinical studies have reported a favorable safety profile for this compound. In animal models, no acute toxicity or organ damage has been observed at effective doses. Specifically, there have been no reports of liver, kidney, or cardiac toxicity in these preclinical trials. Furthermore, this compound does not appear to affect appetite or food intake, nor does it act as a central nervous system stimulant. It is important to note that this compound is still in the early stages of development, and human clinical trials have not yet been conducted. Therefore, a comprehensive assessment of its long-term safety in humans is not yet available.

Future Directions and Conclusion

This compound represents a promising new class of therapeutic agents for the management of metabolic syndrome. Its ability to mimic the beneficial metabolic effects of exercise through the activation of the ERRα/PGC-1α signaling pathway offers a novel approach to treating obesity, insulin resistance, and dyslipidemia. The robust preclinical data demonstrating its efficacy in improving multiple metabolic parameters, coupled with a favorable initial safety profile, warrant further investigation.

Future research should focus on:

-

Human Clinical Trials: To evaluate the safety, tolerability, pharmacokinetics, and efficacy of this compound in patients with metabolic syndrome.

-

Long-term Safety Studies: To assess the potential for any long-term adverse effects.

-

Isoform-Selective Agonists: The development of more selective ERRα agonists could potentially enhance efficacy and minimize off-target effects.

-

Combination Therapies: Investigating the synergistic effects of this compound with other metabolic drugs.

Logical Relationship of this compound's Therapeutic Rationale

Caption: Therapeutic rationale for this compound.

References

- 1. Molecular Pathways: The Metabolic Regulator Estrogen-Related Receptor Alpha as a Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ERRγ: a Junior Orphan with a Senior Role in Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glucose and Insulin Tolerance Tests in the Mouse | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols for Slu-PP-332 In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Slu-PP-332 is a synthetic, non-selective agonist of the estrogen-related receptors (ERRs), with the highest potency for ERRα (EC50 of 98 nM).[1][2] As a potent "exercise mimetic," this compound activates metabolic pathways that are typically induced by physical exercise.[3][4] This compound has demonstrated significant potential in preclinical mouse models for the treatment of metabolic disorders such as obesity and type 2 diabetes, as well as for improving muscle function and endurance.[1]

This document provides detailed application notes and experimental protocols for the in vivo use of this compound in mouse studies, based on currently available research.

Mechanism of Action

This compound functions by binding to and activating ERRα, a nuclear receptor that plays a pivotal role in the regulation of cellular energy metabolism. Activation of ERRα by this compound initiates a signaling cascade that upregulates the expression of peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). PGC-1α is a master regulator of mitochondrial biogenesis. This leads to an increase in mitochondrial DNA and a subsequent enhancement of fatty acid oxidation and cellular respiration in tissues with high energy demands, such as skeletal muscle. The downstream effects mimic physiological adaptations to endurance exercise, including a shift toward more oxidative muscle fibers.

Data Presentation: Summary of In Vivo Efficacy in Mouse Models

The following table summarizes the key quantitative outcomes observed in various mouse models treated with this compound.

| Mouse Model | Treatment Regimen | Key Outcomes | Quantitative Results | Reference |

| Diet-Induced Obese (DIO) C57BL/6J Mice | 50 mg/kg, i.p., twice daily for 28 days | Weight loss, reduced fat mass, improved glucose metabolism, reduced hepatic steatosis | - 12% reduction in body weight- 20% reduction in fat mass- 30% reduction in fasting glucose- 50% improvement in insulin sensitivity- 40% increase in fatty acid oxidation | |

| ob/ob Mice | 50 mg/kg, i.p., twice daily for 12 days | Improved metabolic parameters | Data on specific quantitative improvements are pending further publication. | |

| Aged Rodents | 25 mg/kg/day for 8 weeks | Improved mitochondrial function, reduced oxidative stress | - 60% restoration of renal mitochondrial respiration- 40% reduction in oxidative stress markers | |

| Normal C57BL/6J Mice | 30-50 mg/kg, i.p., twice daily | Increased endurance, muscle fiber type switching, increased mitochondrial content | - ~70% increase in running duration- ~45-50% increase in running distance- 2.5-fold increase in skeletal muscle mitochondrial DNA |

Experimental Protocols

The following are detailed protocols for key experiments involving this compound in mice.

Diet-Induced Obesity (DIO) Mouse Model

This protocol is designed to induce an obese and insulin-resistant phenotype in mice, which is suitable for testing the therapeutic effects of this compound.

Materials:

-

Male C57BL/6J mice (20 weeks of age)

-

High-fat diet (HFD; 60% of calories from fat)

-

Standard chow diet

-

Animal caging and husbandry supplies

Procedure:

-

Acclimate 20-week-old male C57BL/6J mice to the animal facility for at least one week on a standard chow diet.

-

After acclimation, switch the experimental group to a high-fat diet (60% fat) for 8 weeks. A control group should be maintained on the standard chow diet.

-

Monitor body weight and food intake weekly.

-

After 8 weeks on the HFD, the mice should have a significantly higher body weight and fat mass compared to the chow-fed controls, indicating the successful induction of diet-induced obesity.

-

The DIO mice are now ready for the administration of this compound or vehicle control.

This compound Administration

This protocol outlines the preparation and intraperitoneal administration of this compound.

Materials:

-

This compound powder

-

Vehicle (e.g., DMSO, saline)

-

Sterile syringes and needles (27-30 gauge)

-

Animal scale

Procedure:

-

Preparation of Dosing Solution: this compound is sparingly soluble in DMSO. Prepare a stock solution by dissolving this compound in a suitable solvent. Further dilutions can be made in sterile saline for injection. The final concentration of the solvent should be non-toxic to the animals.

-

Dosing: For DIO models, a typical dose is 50 mg/kg administered intraperitoneally (i.p.) twice daily. For aged mice, a dose of 25 mg/kg per day has been used.

-

Weigh each mouse to calculate the precise injection volume.

-

Administer the calculated volume of this compound solution or vehicle control via intraperitoneal injection.

-

Continue the dosing regimen for the duration of the study (e.g., 28 days for DIO mice).

Glucose Tolerance Test (GTT)

This protocol is used to assess the effect of this compound on glucose clearance.

Materials:

-

Glucose solution (20% w/v in sterile saline)

-

Glucometer and test strips

-

Lancets for tail vein blood collection

-

Animal scale

Procedure:

-

Fast the mice for 6 hours prior to the test, with free access to water.

-

At the start of the test (t=0), measure baseline blood glucose from a small tail snip.

-

Administer a 2 g/kg body weight dose of glucose via intraperitoneal injection.

-

Measure blood glucose levels at 15, 30, 60, and 120 minutes post-glucose injection.

-

Plot the blood glucose concentration over time to assess glucose tolerance.

Treadmill Endurance Test

This protocol evaluates the impact of this compound on physical endurance.

Materials:

-

Animal treadmill with adjustable speed and incline, and a shock grid motivator.

Procedure:

-